9,9'-Bicarbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9’-Bicarbazole is a derivative of carbazole, a classic tricyclic aromatic compound . It has been widely used in organic optoelectronics . Appropriate functionalization on its aromatic rings significantly increases the possibilities for its application as an optoelectronic material . The compound has a molecular formula of C24H16N2 and a molecular weight of 332.4 .
Synthesis Analysis
The synthesis of 9,9’-Bicarbazole derivatives involves an intermolecular N–N coupling reaction of 9,9’-bicarbazoles . This process leads to structural diversity and substantially enriches its functionality .Molecular Structure Analysis
The molecular structure of 9,9’-Bicarbazole is designed with D-A type molecular structure . The temperature activated delayed fluorescent (TADF) molecules of 9,9’-Bicarbazole were theoretically simulated .Chemical Reactions Analysis
9,9’-Bicarbazole undergoes various chemical reactions to form different derivatives . For instance, two 9,9’-bicarbazole derivatives, 3,3’-di(10H-phenoxazin-10-yl)-9,9’-bicarbazole and 3,3’-di(10H-phenothiazin-10-yl)-9,9’-bicarbazole, have been designed and prepared for use as host materials for green and red OLEDs .Physical And Chemical Properties Analysis
9,9’-Bicarbazole has a density of 1.3±0.1 g/cm3, a boiling point of 598.8±32.0 °C at 760 mmHg, and a flash point of 315.9±25.1 °C. It has a molar refractivity of 104.9±0.5 cm3, a polar surface area of 21 Å2, and a molar volume of 263.2±7.0 cm3.Mechanism of Action
Safety and Hazards
Future Directions
The 9,9’-Bicarbazole derivatives show promising performance as host materials for green and red organic light-emitting diodes . They offer a novel platform for efficient OLED design . This discovery provides new design concepts for acid/base-regulated organic electron transfer systems, chemical reagents, or organic materials .
properties
CAS RN |
1914-12-1 |
---|---|
Molecular Formula |
C24H16N2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
9-carbazol-9-ylcarbazole |
InChI |
InChI=1S/C24H16N2/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)25(21)26-23-15-7-3-11-19(23)20-12-4-8-16-24(20)26/h1-16H |
InChI Key |
WYGGOFSDWWYNJD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2N4C5=CC=CC=C5C6=CC=CC=C64 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2N4C5=CC=CC=C5C6=CC=CC=C64 |
Other CAS RN |
1914-12-1 |
synonyms |
N,N'-dicarbazyl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.